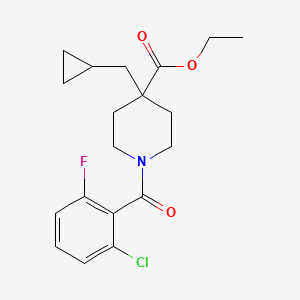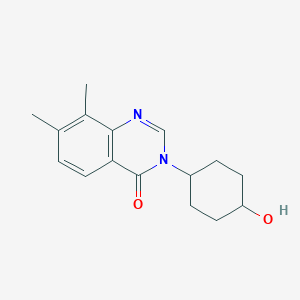![molecular formula C10H17N3O3 B3810370 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione](/img/structure/B3810370.png)
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione
説明
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione, also known as MPP+, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of mitochondrial complex I, which plays a crucial role in energy production in cells.
作用機序
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ is a potent inhibitor of mitochondrial complex I, which leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production. This results in mitochondrial dysfunction, which can ultimately lead to cell death. This compound+ is selectively taken up by dopaminergic neurons in the substantia nigra, which are the neurons that degenerate in Parkinson's disease.
Biochemical and Physiological Effects
This compound+ has been shown to induce oxidative stress, DNA damage, and apoptosis in cells. In animal models, this compound+ has been shown to induce dopaminergic neuron degeneration in the substantia nigra, which is the hallmark of Parkinson's disease. This compound+ has also been shown to induce cognitive impairment and memory deficits in animal models.
実験室実験の利点と制限
One advantage of using 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ in lab experiments is that it induces mitochondrial dysfunction in a selective and reproducible manner. This allows researchers to study the effects of mitochondrial dysfunction on cellular processes in a controlled setting. One limitation of using this compound+ is that it is a toxic compound and can induce cell death at high concentrations. Therefore, researchers must use caution when handling this compound+ and must use appropriate safety protocols.
将来の方向性
There are several future directions for research on 1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+. One area of research is to investigate the role of this compound+ in the development of Parkinson's disease and other neurodegenerative diseases. Another area of research is to explore the potential therapeutic applications of this compound+ in cancer treatment, as mitochondrial dysfunction has been implicated in cancer progression. Additionally, researchers could investigate the use of this compound+ as a tool to study the effects of mitochondrial dysfunction on aging and age-related diseases.
Conclusion
In conclusion, this compound+ is a potent inhibitor of mitochondrial complex I that has been extensively used in scientific research to study the effects of mitochondrial dysfunction on cellular processes. This compound+ induces oxidative stress, DNA damage, and apoptosis in cells and can induce dopaminergic neuron degeneration in animal models. While this compound+ has several advantages as a tool for studying mitochondrial dysfunction, researchers must use caution when handling this toxic compound. Future research on this compound+ could lead to a better understanding of the role of mitochondrial dysfunction in disease and may lead to the development of new therapeutic strategies.
科学的研究の応用
1-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-1,2-dihydropyridazine-3,6-dione+ has been extensively used in scientific research as a tool to study the effects of mitochondrial dysfunction on cellular processes. Mitochondrial complex I plays a crucial role in energy production, and its dysfunction has been implicated in a wide range of diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease. This compound+ has been used to model these diseases in vitro and in vivo by inducing mitochondrial dysfunction.
特性
IUPAC Name |
2-[2-(1-methoxypropan-2-ylamino)ethyl]-1H-pyridazine-3,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-8(7-16-2)11-5-6-13-10(15)4-3-9(14)12-13/h3-4,8,11H,5-7H2,1-2H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHOXSBVZIOZRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCN1C(=O)C=CC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B3810289.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propynoyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3810291.png)
![6-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}imidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B3810295.png)
![6-fluoro-N,N-dimethyl-2-[1-(3-methylpyridin-4-yl)-1H-pyrazol-4-yl]quinoline-4-carboxamide](/img/structure/B3810296.png)
![[1-[(1R*,2S*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B3810307.png)
![N-ethyl-2-imidazo[2,1-b][1,3]thiazol-6-yl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B3810313.png)
![2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3810318.png)
![N-benzyl-N-methyl-3-({[2-(4-morpholinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3810325.png)

![7-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B3810346.png)
![1-[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B3810358.png)

![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-N'-phenylurea](/img/structure/B3810385.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-[1-(3-thienylmethyl)-4-piperidinyl]propanamide](/img/structure/B3810405.png)
